molecular formula C22H17F4N3O5 B2463690 ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-54-5

ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2463690
CAS No.: 899729-54-5
M. Wt: 479.388
InChI Key: NKVMWLSSAPKQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazine carboxylate class, characterized by a dihydropyridazine core substituted with fluorophenyl and trifluoromethylphenyl carbamoyl methoxy groups. Its molecular structure confers unique physicochemical properties, including lipophilicity (influenced by fluorinated groups) and hydrogen-bonding capacity (due to the carbamoyl moiety) .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-8-6-14(23)7-9-16)34-12-18(30)27-15-5-3-4-13(10-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMWLSSAPKQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Carbamoylation and esterification: The carbamoyl and ester groups are introduced through reactions with appropriate reagents, such as carbamoyl chlorides and ethyl alcohol, under specific conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds and organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 4 of the pyridazine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound 4-Fluorophenyl {[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy ~420* ~3.8* 11*
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (899943-46-5) 4-Fluorophenyl Methoxy 334.3 2.1 5
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (478067-01-5) 3-(Trifluoromethyl)phenyl Trifluoromethyl 380.24 3.4 10

*Estimated based on structural features.

Key Differences and Implications

Position 1 Substituent: The target compound and CAS 899943-46-5 share a 4-fluorophenyl group, which enhances metabolic stability and lipophilicity compared to the 3-(trifluoromethyl)phenyl group in CAS 478067-01-5 .

Position 4 Substituent: The carbamoyl methoxy group in the target compound introduces hydrogen-bonding capacity (amide NH and carbonyl O), which may improve target binding affinity but reduce membrane permeability compared to the methoxy (CAS 899943-46-5) or trifluoromethyl (CAS 478067-01-5) groups .

Bioactivity Considerations: Fluorinated aromatic rings (e.g., 4-fluorophenyl) are associated with enhanced selectivity for biological targets, such as kinases or GPCRs, due to their electron-withdrawing effects .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s XLogP3 (~3.8) suggests moderate lipophilicity, intermediate between CAS 899943-46-5 (XLogP3 = 2.1) and CAS 478067-01-5 (XLogP3 = 3.4). This balance may optimize tissue penetration while avoiding excessive hydrophobicity .
  • Hydrogen-Bonding Capacity : With 11 hydrogen-bond acceptors, the target compound may exhibit lower intestinal absorption than CAS 478067-01-5 (10 acceptors) but higher solubility than CAS 899943-46-5 (5 acceptors) .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate (CAS No. 899729-54-5) is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17F4N3O5C_{22}H_{17}F_{4}N_{3}O_{5}, with a molecular weight of 479.4 g/mol. The structural characteristics can be summarized in the following table:

PropertyValue
Molecular FormulaC22H17F4N3O5
Molecular Weight479.4 g/mol
CAS Number899729-54-5
Key Functional GroupsPyridazine, Carbamate

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated groups are believed to enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Case Study 1: Antitumor Activity
A study evaluated a series of pyridazine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications to the fluorine and trifluoromethyl groups significantly affected the compounds' efficacy against tumor cell lines .

Case Study 2: Anti-inflammatory Potential
Research on similar pyridazine structures demonstrated their ability to reduce pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What experimental methods are recommended for structural elucidation of this compound?

Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (1H, 13C, and 19F for fluorine environments), High-Resolution Mass Spectrometry (HRMS) to verify molecular weight, and Infrared Spectroscopy (IR) to identify functional groups like carbonyls and amides. For crystalline derivatives, X-ray crystallography provides atomic-level resolution of stereochemistry and intermolecular interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key steps include:

  • Temperature control : Moderate heating (40–60°C) to avoid decomposition of sensitive groups like the trifluoromethyl carbamoyl moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., pyridazine derivatives).
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays.
  • Microbial susceptibility testing : Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Potential causes and solutions:

  • Purity variability : Validate compound identity and purity using HPLC-MS and elemental analysis.
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
  • Target selectivity : Perform competitive binding assays or proteome profiling to identify off-target effects .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to predict binding to enzymes (e.g., cyclooxygenase-2) based on the carbamoyl and fluorophenyl motifs.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins.
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Photodegradation : Expose to UV-Vis light and monitor degradation via HPLC.
  • Hydrolytic susceptibility : Test in buffers (pH 1–12) to identify labile groups (e.g., ester linkages) .

Q. What structural modifications enhance activity while reducing toxicity?

Modification Method Impact Reference
Trifluoromethyl replacement Introduce bulkier groups (e.g., CF3 → tert-butyl)Improved metabolic stability
Ester hydrolysis Synthesize carboxylic acid analogEnhanced solubility and target engagement
Methoxy addition Add electron-donating groups to aryl ringsIncreased binding affinity to hydrophobic enzyme pockets

Q. Which analytical techniques are critical for quantifying the compound in biological matrices?

  • LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards.
  • Fluorescence labeling : Attach probes (e.g., dansyl chloride) to track cellular uptake via confocal microscopy.
  • NMR metabolomics : Identify metabolite profiles post-administration .

Data Contradiction Analysis

Example : Discrepancies in IC50 values across cancer cell lines may arise from:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models.
  • Efflux pump activity : Overexpression of P-glycoprotein in resistant lines.
    Solution : Pair cytotoxicity assays with ABC transporter inhibition (e.g., verapamil) and proteomic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.